Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structures of Yttrium Nitrate Hydrates
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structures of Yttrium Nitrate Hydrates
For Immediate Release
A comprehensive technical guide providing an in-depth analysis of the crystal structures of yttrium nitrate (B79036) hydrates. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the atomic arrangement and experimental methodologies associated with these compounds.
This whitepaper delves into the crystallographic details of various yttrium nitrate hydrates, presenting a comparative analysis of their structural parameters. It also outlines the key experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of these compounds, offering a foundational workflow for researchers in the field.
Introduction to Yttrium Nitrate Hydrates
Yttrium nitrate, Y(NO₃)₃, is an inorganic compound that readily forms several crystalline hydrates. These materials are of significant interest in various fields, including materials science and as precursors for the synthesis of other yttrium-containing compounds.[1] The arrangement of atoms within the crystal lattice, including the coordination of the yttrium ion, the geometry of the nitrate groups, and the role of water molecules, dictates the physicochemical properties of these materials. Understanding these crystal structures at an atomic level is paramount for controlling their properties and designing new materials with desired functionalities.
Quantitative Crystallographic Data
The crystal structures of yttrium nitrate hydrates have been investigated using single-crystal X-ray diffraction. This section summarizes the key crystallographic data for the known hydrates.
Table 1: Crystallographic Data for Yttrium Nitrate Pentahydrate
| Parameter | Y(NO₃)₃·5H₂O |
| Formula | H₁₀N₃O₁₄Y |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.5965(12) |
| b (Å) | 9.5374(17) |
| c (Å) | 10.5249(19) |
| α (°) | 63.809(13) |
| β (°) | 84.677(15) |
| γ (°) | 76.397(19) |
| Volume (ų) | 577.46(18) |
| Z | 2 |
| Temperature (K) | 223 |
| R-factor | 0.0330 |
Data sourced from a 2020 redetermination of the crystal structure.
Table 2: Crystallographic Data for Other Yttrium Nitrate Hydrates and Related Complexes
| Compound | Crystal System | Space Group | Notes |
| Y(NO₃)₃·6H₂O | Triclinic | P-1 | Data from a study on a mixed-ligand complex containing yttrium nitrate hexahydrate as a precursor.[2][3] Detailed lattice parameters for the pure hexahydrate are not readily available in the searched literature. |
| Y(NO₃)₃·4H₂O | - | - | While this hydrate (B1144303) is commercially available, detailed single-crystal crystallographic data was not found in the surveyed literature.[4] |
Experimental Protocols
The determination of the crystal structure of yttrium nitrate hydrates involves two primary stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.
Synthesis and Crystallization
Single crystals of yttrium nitrate hydrates suitable for X-ray diffraction can be grown from aqueous solutions. A general procedure is as follows:
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Preparation of a Saturated Solution: Dissolve yttrium(III) nitrate hexahydrate in deionized water at a slightly elevated temperature (e.g., 40-60 °C) to create a saturated or near-saturated solution. The starting yttrium nitrate can be synthesized by reacting yttrium oxide with nitric acid.[1]
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Slow Evaporation: Allow the solution to cool slowly to room temperature. The beaker is then loosely covered to allow for slow evaporation of the solvent.
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Crystal Growth: Over a period of several days to weeks, single crystals will form as the solution becomes supersaturated.
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Isolation: Carefully decant the mother liquor and wash the crystals with a small amount of cold deionized water or a suitable organic solvent to remove any residual solution. The crystals are then dried.
Single-Crystal X-ray Diffraction (SC-XRD)
The following protocol outlines the key steps for determining the crystal structure using a single-crystal X-ray diffractometer.
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Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil or a glass fiber.[5]
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Data Collection:
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The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100-223 K) to minimize thermal vibrations and potential solvent loss.
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The instrument, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, collects a series of diffraction images as the crystal is rotated through a range of angles.[6]
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The diffraction intensities are recorded for a large number of unique reflections.
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Data Processing:
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The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
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The unit cell parameters are determined from the positions of the diffraction spots.
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Structure Solution and Refinement:
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The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit. This is often achieved using direct methods or Patterson methods.
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The initial atomic model is then refined against the experimental data using least-squares methods. This process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
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Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
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Mandatory Visualizations
To illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for yttrium nitrate hydrate crystal structure analysis.
This guide provides a foundational understanding of the crystal structures of yttrium nitrate hydrates and the experimental techniques used to elucidate them. Further research is required to fully characterize all hydration states and to explore the full potential of these materials.
References
- 1. Yttrium(III) nitrate - Wikipedia [en.wikipedia.org]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Yttrium(III) nitrate tetrahydrate | H8N3O13Y | CID 16211569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
